
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide is a heterocyclic compound that features a pyran ring substituted with a bromine atom, a phenylethyl group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide can be achieved through a multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction typically proceeds via a tandem Knoevenagel–Michael protocol, which is known for its efficiency and high atom economy. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of new compounds with different functional groups.
科学的研究の応用
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
5-bromo-6-oxo-N-(2-phenylethyl)pyran-2-carboxamide: Similar structure but with a different position of the carboxamide group.
6-oxo-N-(2-phenylethyl)pyran-3-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-bromo-6-oxo-N-(2-phenylethyl)pyridine-3-carboxamide: Contains a pyridine ring instead of a pyran ring, which can influence its chemical properties and applications.
Uniqueness
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity
特性
CAS番号 |
672282-33-6 |
|---|---|
分子式 |
C14H12BrNO3 |
分子量 |
322.15 g/mol |
IUPAC名 |
5-bromo-6-oxo-N-(2-phenylethyl)pyran-3-carboxamide |
InChI |
InChI=1S/C14H12BrNO3/c15-12-8-11(9-19-14(12)18)13(17)16-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,16,17) |
InChIキー |
JRHLHQPNLALCLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=COC(=O)C(=C2)Br |
溶解性 |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


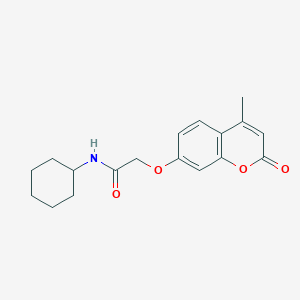
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
![1-[2-(Diethylamino)-5-morpholin-4-ylsulfonylphenyl]-3-phenylurea](/img/structure/B14157452.png)

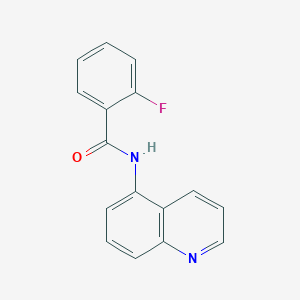

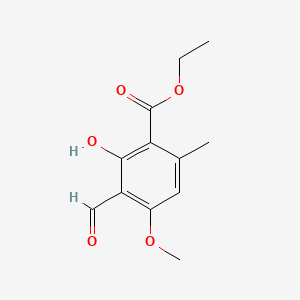
![2-[[4-(4-chlorophenyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14157474.png)
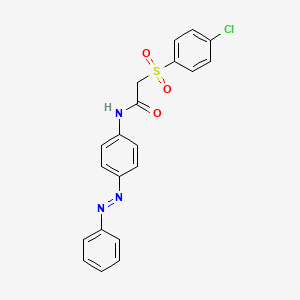
![2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14157481.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-(2-methylphenyl)arsanyl]sulfanylpropanoic acid](/img/structure/B14157491.png)
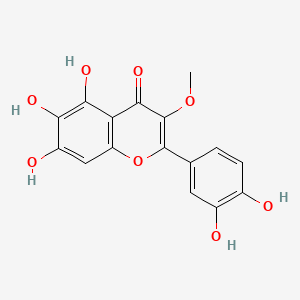
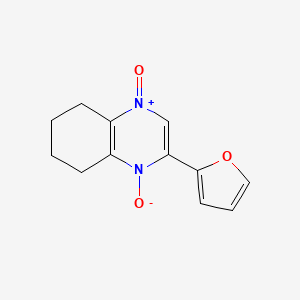
![(4-Chloro-2-nitrophenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B14157521.png)
